5-Chloro-2-(trifluoromethyl)nicotinic acid
Overview
Description
5-Chloro-2-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H3ClF3NO2 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, including this compound, is a significant area of research in the agrochemical and pharmaceutical industries . One well-known approach is simultaneous vapor-phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C7H3ClF3NO2/c8-4-2-12-5 (7 (9,10)11)1-3 (4)6 (13)14/h1-2H, (H,13,14)
. This compound has a molecular weight of 225.55 g/mol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 225.55 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 224.9804405 g/mol . The topological polar surface area is 50.2 Ų .
Scientific Research Applications
Herbicidal Activity
5-Chloro-2-(trifluoromethyl)nicotinic acid, a derivative of nicotinic acid, shows potential in herbicidal applications. Researchers have synthesized various derivatives of nicotinic acid, finding some with excellent herbicidal activity against specific weeds like Agrostis stolonifera and Lemna paucicostata. These findings suggest a pathway for developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Synthesis of Anti-Infective Agents
The compound is also valuable as an intermediate in synthesizing novel anti-infective agents. A safe and economical synthesis process for a related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlights its utility in large-scale pharmaceutical manufacturing. This process emphasizes trifluoromethylation, a key step in developing these agents (J. Mulder et al., 2013).
Intermediates in Pharmaceutical Synthesis
Furthermore, 2-(trifluoromethyl)nicotinic acid derivatives, synthesized from simple fluorinated precursors, serve as key intermediates in manufacturing a COMT inhibitor, which is significant in pharmacological research (L. Kiss et al., 2008).
Industrial Production Techniques
In an industrial context, nicotinic acid is produced mainly by oxidizing 5-ethyl-2-methylpyridine with nitric acid. Researchers have conducted reviews on ecological methods to produce nicotinic acid from commercially available materials, focusing on methods with potential industrial applications. This research is crucial for meeting the needs of green chemistry and reducing environmental burden (Dawid Lisicki et al., 2022).
Chemical Structure and Pharmacological Properties
The compound's role in activating specific G protein-coupled receptors has been studied, highlighting its importance in lipid-lowering and anti-inflammatory effects. This research provides insights into the molecular mechanisms of nicotinic acid and its derivatives, which can guide the development of new therapeutic drugs (A. Lorenzen et al., 2001; S. Tunaru et al., 2003).
Properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-3-1-4(6(13)14)5(12-2-3)7(9,10)11/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAUZBSMIIDEMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694245 | |
Record name | 5-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823222-02-2 | |
Record name | 5-Chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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